molecular formula C9H12NO5P B1214765 Ethyl 4-nitrophenyl methylphosphonate CAS No. 3735-98-6

Ethyl 4-nitrophenyl methylphosphonate

Cat. No.: B1214765
CAS No.: 3735-98-6
M. Wt: 245.17 g/mol
InChI Key: BARJAAQSDSOQEY-UHFFFAOYSA-N
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Description

Ethyl 4-nitrophenyl methylphosphonate (ENMP) is an organophosphonate ester with the chemical structure O=P(O-ethyl)(O-4-nitrophenyl)(CH₃). It is widely studied as a simulant for neurotoxic chemical warfare agents (CWAs) like VX due to its structural similarity and reduced toxicity . ENMP contains a methyl group directly bonded to phosphorus, an ethyl ester group, and a 4-nitrophenyl leaving group. This configuration allows it to mimic the reactivity of CWAs in acetylcholinesterase (AChE) inhibition studies while enabling safer laboratory research .

ENMP serves as a critical substrate for enzymes such as Pmi1525 (from Proteus mirabilis) and Rsp3690 (from Rhodococcus spp.), which hydrolyze organophosphonates. These enzymes exhibit high catalytic efficiency toward ENMP, with kcat/Km values of 1.2 × 10⁵ M⁻¹s⁻¹ (Pmi1525) and 3.8 × 10⁵ M⁻¹s⁻¹ (Rsp3690) . Its stereoselectivity profile, favoring the (SP)-enantiomer during hydrolysis, aligns with detoxification goals, as the (SP)-enantiomers of CWAs like sarin and VX are more toxic .

Properties

CAS No.

3735-98-6

Molecular Formula

C9H12NO5P

Molecular Weight

245.17 g/mol

IUPAC Name

1-[ethoxy(methyl)phosphoryl]oxy-4-nitrobenzene

InChI

InChI=1S/C9H12NO5P/c1-3-14-16(2,13)15-9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3

InChI Key

BARJAAQSDSOQEY-UHFFFAOYSA-N

SMILES

CCOP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCOP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

EPMP
ethyl 4-nitrophenyl methylphosphonate
ethyl para-nitrophenyl methylphosphonate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

ENMP is part of a broader family of 4-nitrophenyl methylphosphonate esters. Structural analogs vary in their O-alkyl substituents, phosphorus substituents, or leaving groups, which influence enzymatic hydrolysis rates, stereoselectivity, and toxicity. Key comparisons include:

Structural Analogs with Varying O-Alkyl Groups

Compound (O-Alkyl Group) Enzyme kcat (s⁻¹) Km (mM) kcat/Km (M⁻¹s⁻¹) Stereoselectivity (SP/RP Ratio) Toxicity (LD₅₀)
Ethyl (ENMP) Pmi1525 580 0.22 1.2 × 10⁵ 14:1 Lower than CWAs
Ethyl (ENMP) Rsp3690 84 0.22 3.8 × 10⁵ N/A Lower than CWAs
Isopropyl (NIMP) Pmi1525 3.1 1.2 2.6 × 10³ N/A Simulant for sarin
Isobutyl Pmi1525 8.0 0.70 1.1 × 10⁴ 10:1 Higher than ENMP
Cyclohexyl Pmi1525 N/A N/A 2.1 × 10² N/A Higher than ENMP
  • Catalytic Efficiency : ENMP is hydrolyzed most efficiently by both Pmi1525 and Rsp3690. Substituting the ethyl group with bulkier O-alkyls (e.g., isopropyl, cyclohexyl) reduces catalytic activity by 2–3 orders of magnitude due to steric clashes in enzyme active sites .
  • Stereoselectivity : Pmi1525 hydrolyzes the (SP)-enantiomer of isobutyl 4-nitrophenyl methylphosphonate 14 times faster than the (RP)-enantiomer, a reversal of the selectivity seen in phosphotriesterase (PTE) .

Simulants for Chemical Warfare Agents (CWAs)

  • NIMP (4-Nitrophenyl Isopropyl Methylphosphonate) : Simulates sarin (GB) due to its isopropyl group. It exhibits comparable AChE inhibition but lower intrinsic toxicity, making it suitable for antidote development .
  • NEMP (4-Nitrophenyl Ethyl Methylphosphonate): Synonymous with ENMP in some studies, it simulates VX. Both compounds share near-identical AChE inhibition mechanisms but lack the extreme toxicity of actual CWAs .

Enzymatic Hydrolysis and Detoxification

  • Pmi1525 vs. Rsp3690 : Rsp3690 shows higher catalytic efficiency for ENMP (kcat/Km = 3.8 × 10⁵ M⁻¹s⁻¹) than Pmi1525, attributed to differences in active-site geometry. For example, Rsp3690 lacks the steric hindrance caused by Phe-296 in Pmi1525 .
  • Comparison with Organophosphate Esters: ENMP is hydrolyzed 100–1,000 times faster than paraoxon (organophosphate) by Pmi1525, highlighting its preference for phosphonates .

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